Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate
Description
tert-Butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate is a carbamate derivative featuring a cyclopropane ring substituted with a sulfanylmethyl (–CH2SH) group. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines in organic synthesis, particularly in pharmaceutical and agrochemical applications. The sulfanylmethyl substituent introduces a reactive thiol group, which can participate in oxidation, nucleophilic substitution, or disulfide bond formation.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H17NO2S/c1-8(2,3)12-7(11)10-9(6-13)4-5-9/h13H,4-6H2,1-3H3,(H,10,11) |
InChI Key |
BEPPDGJTELEGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl derivative. One common method includes the use of tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate as an intermediate, which can be synthesized through reductive cyclopropanation followed by further functionalization . Another approach involves the monohydrolysis of diethyl cyclopropane-1,1-dicarboxylate followed by Curtius degradation and subsequent reduction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and interact with active sites of enzymes, while the sulfanylmethyl group can undergo redox reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of tert-Butyl Cyclopropylcarbamate Derivatives
Structural and Reactivity Differences
- Sulfanylmethyl vs. Sulfamoylmethyl: The sulfanylmethyl group (–CH2SH) is a thiol with high nucleophilicity, prone to oxidation.
- 3-Fluorophenyl Substituent : The fluorine atom in tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate introduces electronegativity, enhancing stability against oxidative metabolism and improving pharmacokinetic profiles .
- Hydroxymethyl vs. Methoxyacetyl : The hydroxymethyl group (–CH2OH) enables hydrogen bonding and is commonly used in prodrug design, while the methoxyacetyl group (–COCH2OCH3) modifies electronic properties, affecting substrate binding in catalytic reactions .
Research Findings and Limitations
- Sulfamoylmethyl Derivative : Listed in Enamine’s building block catalog (CAS 2580230-86-8), this compound is utilized in medicinal chemistry for its sulfonamide functionality, though its exact biological targets are unspecified .
- Fluorophenyl Analog : The 3-fluorophenyl variant’s safety data () underscores the importance of substituent effects on compound handling, a consideration relevant to thiol-containing derivatives.
- Data Gaps : Direct experimental data on this compound—such as crystallographic studies (cf. SHELX software in ) or pharmacological activity—is unavailable in the provided evidence.
Biological Activity
Tert-butyl N-[1-(sulfanylmethyl)cyclopropyl]carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 849149-54-8
- Molecular Formula : CHNOS
- Molecular Weight : 189.28 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The compound's mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial cells. The compound is believed to interfere with:
- Enzymatic Pathways : It may inhibit enzymes critical for cell wall biosynthesis.
- Membrane Integrity : The compound can disrupt membrane integrity, leading to increased permeability and eventual cell death.
Comparative Studies
A comparative study involving this compound and traditional antibiotics highlighted its efficacy. In vitro tests showed that it had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics like penicillin and tetracycline against certain strains of bacteria .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Tert-butyl N-[1-(sulfanylmethyl)... | 4 | Staphylococcus aureus |
| Penicillin | 16 | Staphylococcus aureus |
| Tetracycline | 32 | Escherichia coli |
Clinical Applications
Preliminary clinical studies have suggested that this compound could be developed into a new class of antibiotics. Its unique structure allows it to evade common resistance mechanisms seen in bacteria today, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
